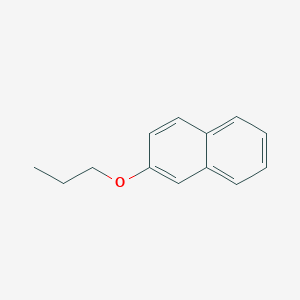
2-Propoxynaphthalene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of organic compounds similar to 2-Propoxynaphthalene often involves complex chemical reactions. For example, the synthesis of 1,3-Dihydroxynaphthalene includes methods such as alkaline fusion and photocatalytic oxidation in aqueous nano-TiO2 suspension, highlighting the diverse synthetic routes available for naphthalene derivatives (Zhang You-lan, 2005).
Molecular Structure Analysis
The molecular structure of organic compounds like 2-Propoxynaphthalene is crucial for understanding their chemical behavior. Advanced computational and analytical techniques, such as quantum chemical methods, have been employed to study the structural aspects and antioxidant properties of polyphenolic compounds, which share a complexity similar to that of 2-Propoxynaphthalene (Leopoldini et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of organic molecules closely related to 2-Propoxynaphthalene, such as the reactivity of methylene- and alkylidenecyclopropane derivatives, demonstrate the significant impact of molecular structure on chemical behavior (Pellissier, 2014). This research provides insights into how the presence of certain functional groups and the overall structure influence reactivity and stability.
Physical Properties Analysis
The physical properties of organic compounds, including those similar to 2-Propoxynaphthalene, are often determined by their molecular structure. Studies on the synthesis, structures, and properties of fluorinated graphene, for example, highlight the relationship between molecular structure and physical properties such as thermal and chemical stability, which are relevant for understanding the physical characteristics of 2-Propoxynaphthalene derivatives (Feng et al., 2016).
Chemical Properties Analysis
The chemical properties of compounds like 2-Propoxynaphthalene can be explored through studies on similar molecules. For instance, the analysis of the synthesis and reactivity of methylene- and alkylidenecyclopropane derivatives offers insights into the chemical behavior and potential applications of naphthalene derivatives, underscoring the impact of structural features on chemical properties (Pellissier, 2014).
Applications De Recherche Scientifique
-
Organic Synthesis
-
Spectral Analysis
-
Ether Synthesis
-
Organic Synthesis
-
Spectral Analysis
-
Ether Synthesis
Safety And Hazards
Propriétés
IUPAC Name |
2-propoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXFDEKTELCPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287955 | |
| Record name | 2-Propoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxynaphthalene | |
CAS RN |
19718-45-7 | |
| Record name | 2-Propoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthyl propyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



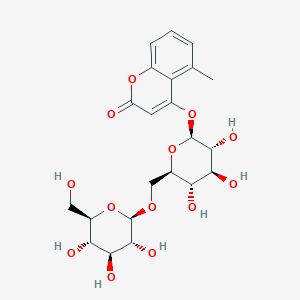

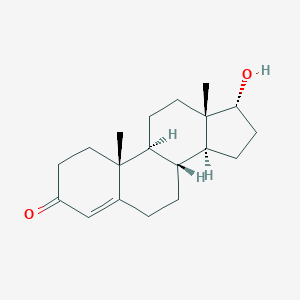
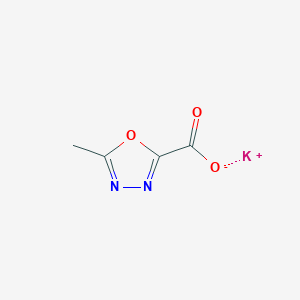
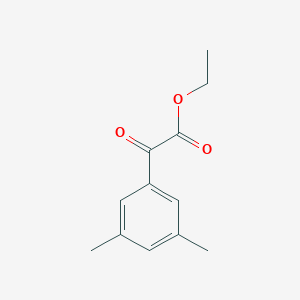
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
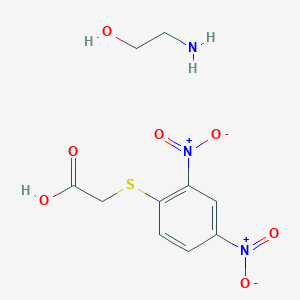
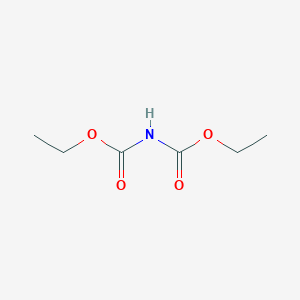

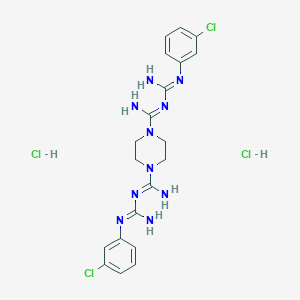

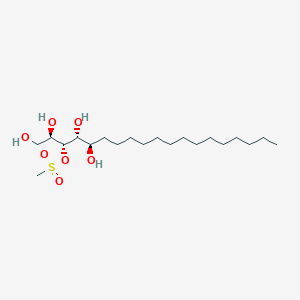
![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)
